3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine
Description
The compound 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine features a pyridazine core substituted at the 3-position with a 4-(2,3-dimethoxybenzoyl)piperazine group and at the 6-position with a 1H-pyrrole moiety. The pyrrole substituent contributes aromaticity and possible dipole interactions.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-28-17-7-5-6-16(20(17)29-2)21(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-3-4-11-24/h3-11H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZCKUUBLVTBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor such as an amino acid or a nitrile.
Attachment of the Piperazine Ring: The piperazine ring is attached to the pyridazine core through nucleophilic substitution reactions.
Addition of the 2,3-Dimethoxybenzoyl Group: The final step involves the acylation of the piperazine ring with 2,3-dimethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Biochemistry: It is used as a probe to study biochemical pathways and mechanisms.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Comparative Insights
Substituent Effects on Electronic Properties :
- The target compound’s dimethoxybenzoyl group donates electron density via methoxy groups, contrasting with the electron-withdrawing sulfonyl group in . This difference impacts reactivity and binding affinity.
- Pyrrole (target) vs. pyrazole (): Pyrrole’s single NH group offers weaker H-bonding than pyrazole’s dual N atoms but may reduce steric bulk.
Crystallographic and Stability Features: Planarity observed in (r.m.s. deviation 0.044 Å) contrasts with the likely non-planar structure of the target due to steric bulk from the benzoyl group. Intramolecular H-bonding in stabilizes the structure, whereas the target’s piperazine may engage in intermolecular H-bonding .
Synthetic Routes :
- Analog was synthesized via nucleophilic substitution of 3-chloro-6-(pyrazol-1-yl)pyridazine with aniline . The target compound likely follows a similar pathway, substituting chloro with a pre-functionalized piperazine derivative.
Research Implications
- Drug Design : The target’s dimethoxybenzoyl group may improve blood-brain barrier penetration compared to sulfonyl () or aniline () analogs.
- Material Science : Planar analogs like could serve as scaffolds for crystalline materials, while the target’s flexibility suits dynamic binding applications.
- Metabolic Stability : Sulfonyl groups () enhance stability but reduce permeability; the target’s benzoyl group balances lipophilicity and metabolic resistance.
Biological Activity
The compound 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine is a synthetic derivative notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C22H26N6O3
- Molecular Weight : 422.5 g/mol
- CAS Number : 1020502-86-6
Synthesis
The synthesis of this compound involves the coupling of 2,3-dimethoxybenzoyl piperazine with pyridazine derivatives. This process typically employs standard organic synthesis techniques, including condensation reactions and purification methods such as chromatography.
Antimicrobial Activity
Research indicates that compounds containing the piperazine moiety often exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar piperazine derivatives against various pathogens, including Klebsiella pneumoniae and Staphylococcus aureus .
| Compound | Activity Against Klebsiella pneumoniae | Activity Against Staphylococcus aureus |
|---|---|---|
| This compound | Moderate | High |
| Control (Standard Antibiotics) | High | High |
Anticancer Properties
Pyrazole derivatives have been extensively studied for their anticancer potential. Compounds similar to this compound have shown inhibitory effects on various cancer cell lines. One study reported that modifications in the pyrazole structure could enhance cytotoxicity against cancer cells .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced proliferation of pathogenic cells.
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication processes.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several piperazine derivatives, including our compound of interest. The results indicated that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
Case Study 2: Anticancer Activity
A series of in vitro tests demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating significant potency compared to existing chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
